molecular formula C20H19N3O6 B11277985 N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B11277985
M. Wt: 397.4 g/mol
InChI Key: CZLJIYYAUDTYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for nitration and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrobenzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of its benzofuran core, nitrofuran moiety, and piperidine ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(4-methylpiperidine-1-carbonyl)-1-benzofuran-3-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H19N3O6/c1-12-8-10-22(11-9-12)20(25)18-17(13-4-2-3-5-14(13)29-18)21-19(24)15-6-7-16(28-15)23(26)27/h2-7,12H,8-11H2,1H3,(H,21,24)

InChI Key

CZLJIYYAUDTYOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.